molecular formula C21H25NO3S2 B2543367 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705518-27-9

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2543367
CAS No.: 1705518-27-9
M. Wt: 403.56
InChI Key: UIUKNJYIJBPKPT-UHFFFAOYSA-N
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Description

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C21H25NO3S2 and its molecular weight is 403.56. The purity is usually 95%.
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Scientific Research Applications

Photoisomerization and Oxidative Coupling Reactions Compounds containing benzofuran and thiophene units have been studied for their photoisomerization properties and oxidative coupling reactions. For instance, research on the photoisomerization of thiin derivatives has provided insights into cyclic sulfoxides' behavior under light irradiation, leading to various products through ring contraction and elimination processes. These findings highlight the potential of such compounds in photochemical applications (Kowalewski & Margaretha, 1993). Additionally, studies on the oxidative dimerization of vanillidene derivatives have shown the formation of dihydrobenzofurans, biphenyls, and dilactones, indicating applications in synthetic organic chemistry and materials science (Constantin, Conrad, & Beifuss, 2013).

Synthesis and Reactivity of Benzofuran and Thiophene Derivatives The reactivity of benzofuran and thiophene derivatives has been a subject of study, leading to the synthesis of novel compounds. Research has explored the acylation of benzofurans and the synthesis of furoisoflavones, demonstrating the versatility of these compounds in producing a variety of chemical structures with potential pharmaceutical applications (Kawase, Nanbu, & Miyoshi, 1968). Furthermore, the development of structurally diverse libraries through alkylation and ring closure reactions using thiophene derivatives indicates the potential for creating a wide range of bioactive molecules (Roman, 2013).

Anticancer and Antimicrobial Activities Compounds with benzofuran and thiophene moieties have been evaluated for their biological activities, including anticancer and antimicrobial properties. Studies have identified sulfur-containing heterocyclic analogs with significant antiproliferative activity against cancer cells, highlighting the potential for therapeutic applications (Haridevamuthu et al., 2023). Similarly, novel benzosuberone derivatives synthesized using organophosphorus reagents have been screened for antitumor activities, further emphasizing the relevance of these compounds in medicinal chemistry (Boulos, Abdel-Malek, & El-Sayed, 2012).

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S2/c1-21(2)13-15-5-3-6-16(20(15)25-21)24-14-19(23)22-9-8-18(27-12-10-22)17-7-4-11-26-17/h3-7,11,18H,8-10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUKNJYIJBPKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(SCC3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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